

discovery and history of nicotinamide adenine dinucleotide

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Nicotinamide Adenine Dinucleotide (NAD⁺): A Technical Guide to its Discovery and History

Introduction

Nicotinamide Adenine Dinucleotide (NAD⁺) is a ubiquitous and essential coenzyme found in all living cells. It plays a critical role in a vast array of cellular processes, including metabolism, DNA repair, and cell signaling. NAD⁺ exists in two forms: an oxidized form (NAD⁺) and a reduced form (NADH), which are central to redox reactions, acting as electron carriers. Beyond its role in energy metabolism, NAD⁺ serves as a substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs), linking the cell's energy state to the regulation of gene expression, stress resistance, and longevity. This technical guide provides an in-depth exploration of the discovery and history of NAD⁺, detailing the seminal experiments, quantitative data, and key signaling pathways that have shaped our understanding of this vital molecule.

The Discovery and History of NAD⁺

The journey to understanding NAD⁺ began over a century ago, with a series of pivotal discoveries that laid the foundation for modern biochemistry and metabolic research.

1906: The Discovery of "Coferment" by Harden and Young

The first evidence of NAD⁺'s existence came from the work of British biochemists Arthur Harden and William John Young. While studying alcoholic fermentation in yeast extracts, they observed that the rate of fermentation increased significantly upon the addition of boiled and filtered yeast juice.^{[1][2]} This led them to propose the existence of a heat-stable, dialyzable factor essential for fermentation, which they termed a "coferment."^{[1][2]}

Experimental Protocol: Harden and Young's Yeast Fermentation Experiment

- Objective: To investigate the factors required for alcoholic fermentation in yeast juice.
- Preparation of Yeast Juice: Fresh brewer's yeast was ground with sand and kieselguhr (a type of diatomaceous earth) and the resulting paste was wrapped in a filter cloth and subjected to high pressure in a hydraulic press to extract the cell-free juice.
- Fermentation Assay:
 - A known volume of yeast juice was mixed with a glucose solution in a fermentation bottle connected to a gas burette to measure carbon dioxide evolution.
 - To test the effect of the "coferment," a separate preparation of yeast juice was boiled to denature the enzymes and then filtered.
 - This boiled and filtered extract was added to unboiled yeast juice, and the rate of CO₂ production was monitored.
- Observation: The addition of the boiled extract to the unboiled yeast juice dramatically increased the rate and total amount of CO₂ produced, indicating the presence of a heat-stable cofactor necessary for the enzymatic fermentation of glucose.^{[1][2]}

1930s: Elucidation of Structure and Function

The chemical nature and function of this "coferment" were unraveled in the following decades by the work of several key figures.

- Hans von Euler-Chelpin: The Swedish biochemist, a student of Harden's, further purified the coferment and determined its dinucleotide structure, showing it was composed of two

nucleotides, one containing adenine and the other nicotinamide. For this work, he shared the Nobel Prize in Chemistry with Arthur Harden in 1929.

- **Otto Warburg:** The German biochemist demonstrated the crucial role of the coenzyme in cellular respiration. He showed that the nicotinamide portion of the coenzyme can accept a hydride ion (a proton and two electrons), acting as an electron carrier in redox reactions. This established the function of NAD⁺ in linking catabolic reactions to energy production.

Experimental Protocol: Warburg's Spectrophotometric Assay for NAD⁺ Activity

- **Objective:** To demonstrate the role of NAD⁺ as a hydride carrier in enzymatic reactions.
- **Principle:** Warburg utilized the difference in the ultraviolet absorption spectra of the oxidized (NAD⁺) and reduced (NADH) forms of the coenzyme. NADH absorbs light strongly at 340 nm, while NAD⁺ does not.
- **Method (Warburg-Christian Method):**
 - A purified dehydrogenase enzyme (e.g., alcohol dehydrogenase) was placed in a quartz cuvette.
 - The substrate for the enzyme (e.g., ethanol) and a purified preparation of NAD⁺ were added to the cuvette.
 - The absorbance of the solution at 340 nm was monitored over time using a spectrophotometer.
- **Observation:** An increase in absorbance at 340 nm was observed as the reaction proceeded, indicating the formation of NADH. This provided direct evidence for the transfer of a hydride ion from the substrate to NAD⁺, confirming its role as an electron carrier.^[3]

1937: The Link to Pellagra

Conrad Elvehjem at the University of Wisconsin made a groundbreaking discovery linking NAD⁺ to the disease pellagra, a debilitating condition characterized by dermatitis, dementia, and diarrhea. He isolated nicotinic acid (niacin) from liver extracts and showed that it could cure black tongue, the canine equivalent of pellagra. This established nicotinic acid and nicotinamide as essential vitamin precursors for the synthesis of NAD⁺.

Experimental Protocol: Elvehjem's Isolation of Nicotinamide from Liver Extract

- Objective: To isolate and identify the "anti-black tongue factor" from liver.
- Extraction and Fractionation:
 - Fresh liver was homogenized and extracted with water.
 - The aqueous extract was treated with charcoal to adsorb the active factor.
 - The factor was then eluted from the charcoal using a mixture of alcohol and ammonia.
 - Further purification involved precipitation with various reagents and crystallization.
- Bioassay: The different fractions were fed to dogs suffering from black tongue to assess their curative properties.
- Identification: The crystalline substance that cured black tongue was identified as nicotinamide.

1940s-1950s: Biosynthesis Pathways

Arthur Kornberg, who would later win a Nobel Prize for his work on DNA synthesis, made significant contributions to understanding how NAD⁺ is synthesized in the cell. In the late 1940s, he discovered and purified the first enzyme involved in NAD⁺ biosynthesis, NAD⁺ synthetase, which catalyzes the final step in the de novo synthesis of NAD⁺.

Experimental Protocol: Kornberg's NAD⁺ Synthetase Assay

- Objective: To identify and characterize the enzyme responsible for the synthesis of NAD⁺ from its precursors.
- Assay Principle: The assay measured the formation of NAD⁺ from nicotinic acid mononucleotide (NaMN) and ATP.
- Method:
 - A cell-free extract (e.g., from pigeon liver) was incubated with NaMN, ATP, and glutamine.

- The reaction was stopped, and the amount of NAD⁺ formed was determined using a specific dehydrogenase assay (e.g., with alcohol dehydrogenase), where the rate of NADH formation is proportional to the amount of NAD⁺ present.
- Discovery: Through fractionation of the cell extract, Kornberg was able to isolate and purify the enzyme responsible for this reaction, which he named NAD⁺ synthetase.

1960s-Present: NAD⁺ as a Substrate in Signaling

In the latter half of the 20th century and into the 21st, the role of NAD⁺ expanded beyond metabolism with the discovery that it is consumed by several classes of enzymes in signaling pathways.

- 1963: PARPs: Pierre Chambon, J.D. Weill, and Paul Mandel discovered that the synthesis of a new polymer, poly(ADP-ribose), in the nucleus of chicken liver cells was dependent on NAD⁺. This led to the identification of poly(ADP-ribose) polymerases (PARPs), enzymes that use NAD⁺ as a substrate to attach ADP-ribose units to proteins, a process crucial for DNA repair and other cellular processes.
- 2000: Sirtuins: Leonard Guarente and his colleagues discovered that the Sir2 protein in yeast, known to be involved in gene silencing and longevity, functions as an NAD⁺-dependent histone deacetylase.^{[4][5][6]} This finding linked cellular metabolism and the availability of NAD⁺ directly to the regulation of gene expression and aging. Shin-ichiro Imai's research further elucidated the role of the mammalian sirtuin, SIRT1, and the NAD⁺ biosynthetic enzyme NAMPT in this pathway.^{[7][8][9][10]}

Quantitative Data

The concentration of NAD⁺ and the kinetic properties of NAD⁺-dependent enzymes vary significantly across different tissues and cellular compartments.

Table 1: NAD⁺ and NADH Concentrations in Various Rat Tissues

| Tissue | Total NAD ⁺ + NADH (nmol/g wet weight) | NAD ⁺ /NADH Ratio |
|-----------------|------------------------------------------------------|------------------------------|
| Liver | ~1000 | ~700:1 (cytoplasm) |
| Kidney | ~800 | - |
| Heart | ~900 | - |
| Brain | ~600 | - |
| Skeletal Muscle | ~700 | - |

Note: Data are approximate and can vary based on the specific study and analytical methods used. The NAD⁺/NADH ratio is particularly difficult to measure accurately and can differ between cellular compartments.[\[9\]](#)[\[11\]](#)

Table 2: Kinetic Constants of Selected NAD⁺-Dependent Enzymes

| Enzyme | Substrate | K _m for NAD ⁺ (μM) | V _{max} (μmol/min/mg) | Source Organism |
|--------------------------|-----------------------|---------------------------------------------|-----------------------------------|--------------------|
| Alcohol Dehydrogenase | Ethanol | 74 | 0.28 | Yeast |
| Lactate Dehydrogenase | Lactate | 100-200 | Variable | Various |
| Malate Dehydrogenase | Malate | 30-100 | Variable | Various |
| PARP1 | - | 50 | Variable | Human |
| SIRT1 | Acetylated Peptide | 100-500 | Variable | Human |

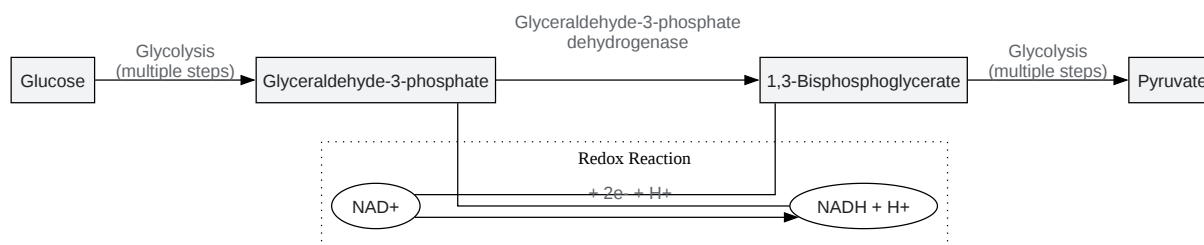
Note: K_m and V_{max} values are highly dependent on assay conditions (pH, temperature, substrate concentrations) and the specific isoform of the enzyme.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

NAD⁺ in Cellular Metabolism

NAD⁺ is a central player in cellular metabolism, acting as a key electron carrier in both glycolysis and the citric acid cycle (Krebs cycle).

Glycolysis

During glycolysis, a molecule of glucose is broken down into two molecules of pyruvate. In the sixth step of this pathway, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate. In this reaction, a molecule of NAD⁺ is reduced to NADH.[16]

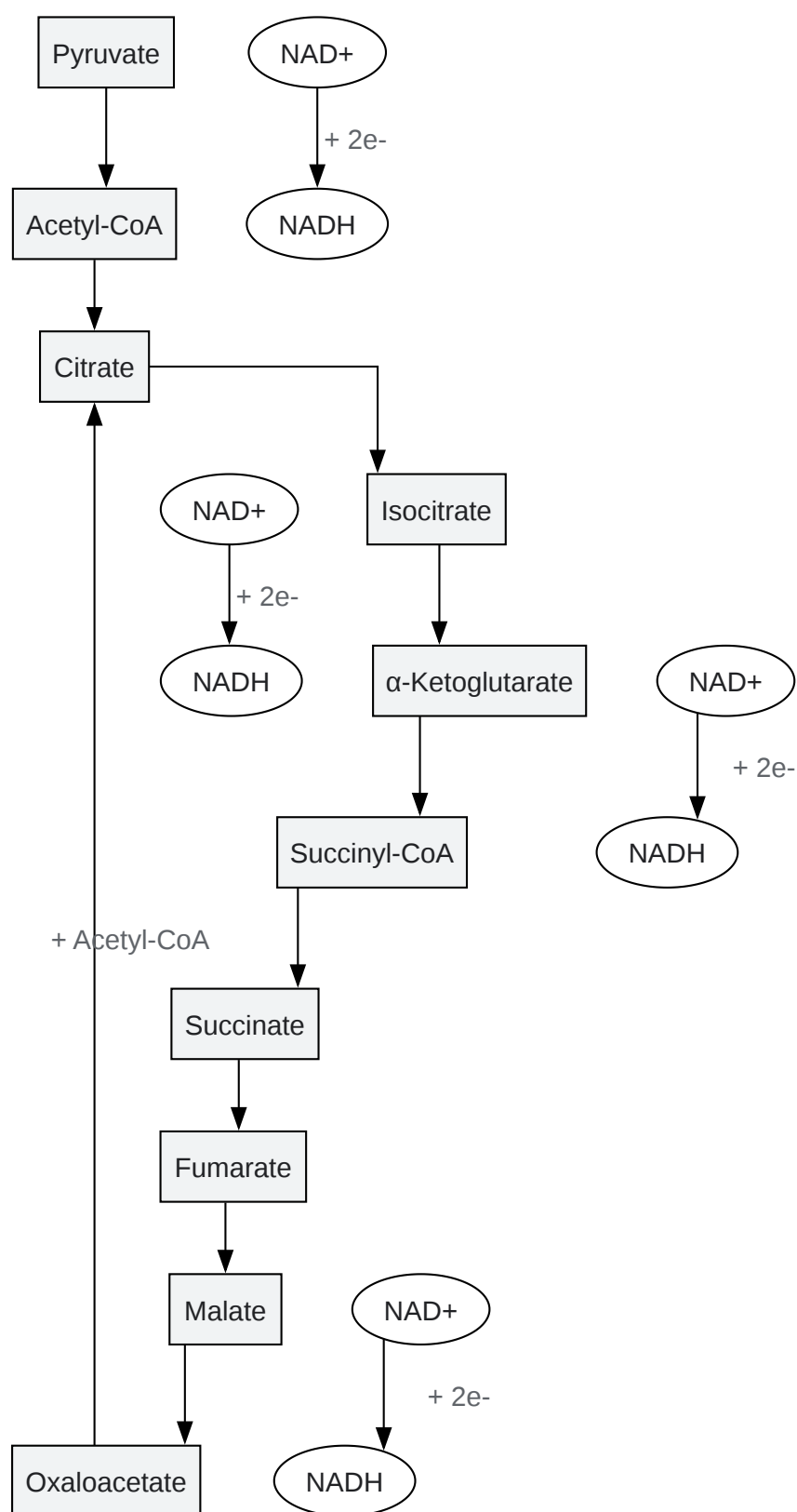


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Caption: Role of NAD⁺ in glycolysis.

Citric Acid Cycle (Krebs Cycle)

The pyruvate generated from glycolysis is converted to acetyl-CoA, which then enters the citric acid cycle in the mitochondria. In several steps of this cycle, NAD⁺ is reduced to NADH as intermediates are oxidized. Specifically, the conversion of isocitrate to α -ketoglutarate, α -ketoglutarate to succinyl-CoA, and malate to oxaloacetate all involve the reduction of NAD⁺ to NADH.[17][18]



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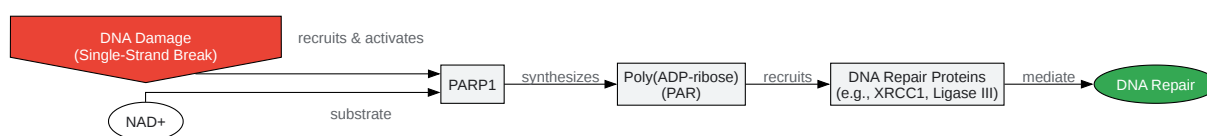
Caption: NAD⁺ reduction in the Citric Acid Cycle.

NAD⁺ in Signaling Pathways

Beyond its role in metabolism, NAD⁺ is a critical substrate for enzymes that regulate a wide range of cellular processes.

PARP-Mediated DNA Repair

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are activated by DNA damage. Upon activation, PARP1 uses NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other proteins near the site of damage. This PARylation serves as a scaffold to recruit DNA repair proteins.^{[7][8][12][19][20]}

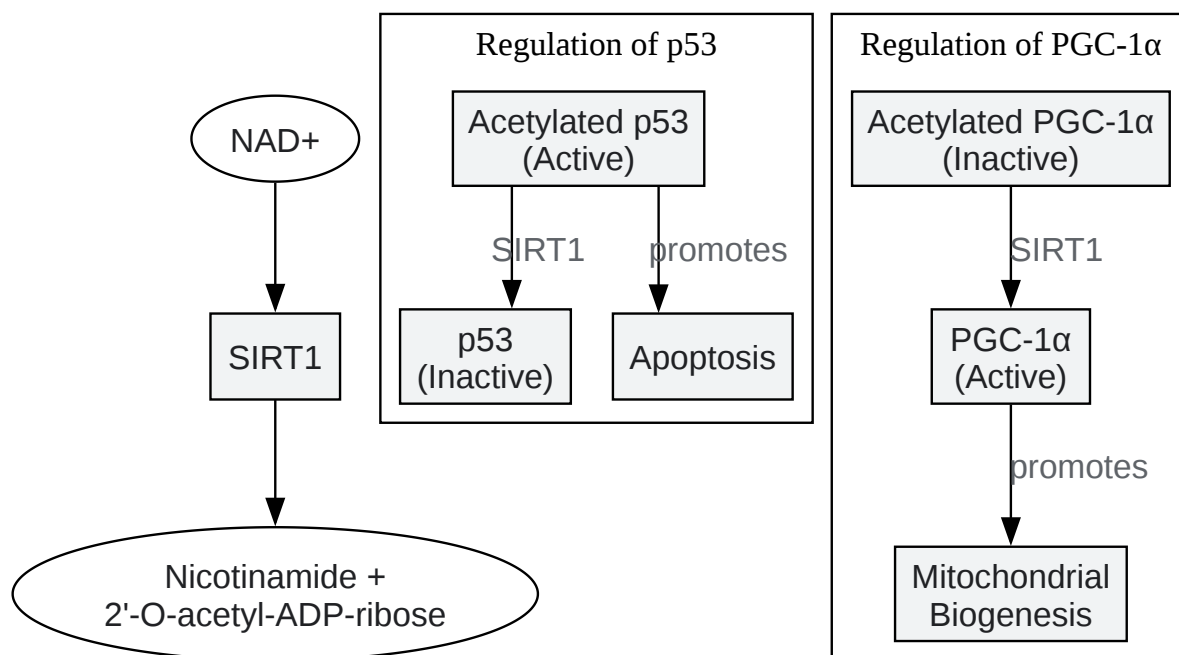


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Caption: PARP1-mediated DNA repair pathway.

Sirtuin-Mediated Deacetylation

Sirtuins are a family of NAD⁺-dependent deacetylases that remove acetyl groups from histone and non-histone proteins. This activity is crucial for regulating gene expression, metabolism, and cellular stress responses. For example, SIRT1 can deacetylate the tumor suppressor p53, thereby regulating its activity, and the metabolic regulator PGC-1 α , influencing mitochondrial biogenesis.^{[21][22]}



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Caption: SIRT1-mediated deacetylation of p53 and PGC-1α.

Conclusion

From its initial discovery as a simple "coferment" in yeast to its current status as a master regulator of metabolism and signaling, the story of nicotinamide adenine dinucleotide is a testament to over a century of scientific inquiry. The foundational experiments of Harden, Young, Warburg, and others paved the way for our understanding of its central role in bioenergetics. More recent discoveries of its consumption by PARPs and sirtuins have opened new avenues of research into its involvement in DNA repair, aging, and a host of age-related diseases. This technical guide has provided a comprehensive overview of the historical milestones, quantitative data, and key cellular pathways related to NAD⁺, offering a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology. The continued exploration of NAD⁺ metabolism and its regulation holds immense promise for the development of novel therapeutic strategies to promote health and longevity.

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